rac-[(3R,4R)-4-amino-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, cis
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Overview
Description
rac-[(3R,4R)-4-amino-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, cis is a chiral compound with significant potential in various scientific fields. This compound features a benzopyran ring system, which is a common structural motif in many biologically active molecules. The presence of an amino group and a hydroxyl group in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(3R,4R)-4-amino-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, cis typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzopyran derivatives.
Reduction: The benzopyran derivative undergoes reduction to introduce the hydroxyl group at the 3-position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired racemic mixture.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
rac-[(3R,4R)-4-amino-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, cis can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to modify the benzopyran ring system.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various electrophiles and nucleophiles can be used under mild to moderate conditions.
Major Products
Scientific Research Applications
rac-[(3R,4R)-4-amino-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, cis has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-[(3R,4R)-4-amino-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, cis involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(4-amino-3,4-dihydro-2H-chromen-3-yl)methanol |
InChI |
InChI=1S/C10H13NO2/c11-10-7(5-12)6-13-9-4-2-1-3-8(9)10/h1-4,7,10,12H,5-6,11H2 |
InChI Key |
SHVSFODEFVZZHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=CC=CC=C2O1)N)CO |
Origin of Product |
United States |
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